molecular formula C5H7BrCl2 B2967707 2-(2-Bromoethyl)-1,1-dichlorocyclopropane CAS No. 1909306-42-8

2-(2-Bromoethyl)-1,1-dichlorocyclopropane

Cat. No.: B2967707
CAS No.: 1909306-42-8
M. Wt: 217.92
InChI Key: FGEFGEHGRNIRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethyl)-1,1-dichlorocyclopropane ( 1909306-42-8) is a high-purity chemical building block for research and development. This organohalide compound, with the molecular formula C 5 H 7 BrCl 2 and a molecular weight of 217.92 g/mol, integrates multiple functional groups—a bromoethyl chain and a geminal dichlorocyclopropane ring—into a single versatile scaffold . The reactive bromine atom serves as an excellent handle for further functionalization via cross-coupling reactions or nucleophilic substitutions, while the dichlorocyclopropane moiety is a motif of interest in medicinal and agrochemical chemistry. This unique structure makes it a valuable intermediate for synthesizing more complex molecules, exploring structure-activity relationships, and developing novel compounds in material science. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethyl)-1,1-dichlorocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrCl2/c6-2-1-4-3-5(4,7)8/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEFGEHGRNIRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrCl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Conclusion

Halogenated cyclopropanes, particularly dihalocyclopropanes, are established as powerful intermediates in organic synthesis due to their inherent ring strain and the synthetic versatility afforded by the halogen substituents. While the specific compound 2-(2-Bromoethyl)-1,1-dichlorocyclopropane is not extensively documented, its structure suggests it would be a valuable substrate for further investigation, potentially leading to novel synthetic methodologies and the creation of complex molecular architectures. Further research into the synthesis and reactivity of this and related compounds is warranted to fully explore their synthetic potential.

Mechanistic Investigations of Transformations Involving Dihalocyclopropane Moieties

Concerted vs. Stepwise Mechanisms in Cyclopropanation

The formation of a dihalocyclopropane via the addition of a dihalocarbene to an alkene is a cornerstone reaction in organic synthesis. A key mechanistic question is whether the two new carbon-carbon bonds form simultaneously in a single, coordinated step (a concerted mechanism) or sequentially through an intermediate (a stepwise mechanism). psiberg.comquora.com

If the reaction proceeded through a stepwise mechanism involving a diradical or zwitterionic intermediate, rotation around the single bonds would be possible before the ring closes. This rotation would lead to a mixture of stereoisomeric products, which is not observed. masterorganicchemistry.com The conservation of stereochemistry strongly indicates that both C-C bonds are formed in a single, concerted step. masterorganicchemistry.com

Table 1: Comparison of Reaction Mechanism Characteristics
CharacteristicConcerted MechanismStepwise Mechanism
Number of StepsSingle stepMultiple steps
IntermediatesNone formedIntermediates (e.g., carbocations, radicals) are formed
Transition StatesSingle transition stateMultiple transition states
StereochemistryStereospecific (reactant stereochemistry is preserved)Non-stereospecific (loss of stereochemical information)
Example in Carbene ChemistrySinglet carbene addition to an alkeneTriplet carbene addition, allowing for bond rotation in the intermediate

Understanding Transition States in Dihalocarbene Additions

While the cyclopropanation reaction is concerted, the geometry of the transition state provides further mechanistic detail. Early theories proposed a symmetrical, "least-motion" approach of the carbene to the alkene. However, extensive computational and experimental studies have revealed a more complex picture. researchgate.net

Quantum mechanical calculations and kinetic isotope effect measurements provide unambiguous evidence for an unsymmetrical, non-least-motion approach of the dichlorocarbene (B158193) to the alkene. researchgate.netic.ac.uk In this model, the carbene does not approach the center of the alkene's double bond perpendicularly. Instead, it approaches asymmetrically, with one carbon of the carbene forming a bond with one of the alkene carbons more significantly than the other in the transition state. researchgate.netic.ac.uk

This asymmetric approach can be thought of as having two phases: the formation of the first C-C bond, followed by a sliding motion and the formation of the second C-C bond, all within a single transition state. ic.ac.uk This pathway avoids the high activation barrier associated with a formally forbidden [π²s + π²a] pericyclic reaction by breaking the four-electron process into two two-electron phases. ic.ac.uk The activation energies for these reactions are generally low, reflecting their high efficiency. youtube.com

Table 2: Computed Enthalpies of Activation for Dichlorocarbene Addition to Various Alkenes
AlkeneEnthalpy of Activation (kcal/mol)
Ethylene+1.8
Propylene+1.1
cis-2-Butene+0.2
trans-2-Butene-0.5
1-Butene+1.2
Cyclohexene-1.2
Data computed at the B3LYP/6-311++G(d,p) level of theory. youtube.com

Mechanistic Insights into Base-Promoted Ring Opening

Dihalocyclopropanes can undergo ring-opening reactions under basic conditions, a transformation that contrasts with the more common silver-promoted ring expansions. uq.edu.au Mechanistic studies on analogous gem-dibromocyclopropanes derived from glycals suggest a pathway that does not involve direct nucleophilic attack on the cyclopropane (B1198618) ring. uq.edu.au Instead, the reaction is believed to proceed through a multi-step sequence initiated by the base.

The proposed mechanism involves an initial elimination of hydrogen halide (HBr or HCl) by an alkoxide base to form a highly strained cyclopropene (B1174273) intermediate. This intermediate is unstable and rapidly undergoes cleavage of the C-C bond opposite the double bond. This cleavage leads to the formation of a zwitterionic or carbene-like intermediate, which is then trapped by a nucleophile (such as an alcohol) to yield the final ring-opened product. uq.edu.au

Formation and Reactivity of Zwitterionic Intermediates

Following the cleavage of the cyclopropene intermediate, a zwitterionic species is proposed to form. uq.edu.au A zwitterion is a neutral molecule with both a positive and a negative formal charge. The presence of such intermediates can explain the stereochemical and regiochemical outcomes of certain reactions. mdpi.comnih.gov In the context of dihalocyclopropane ring-opening, the zwitterion would be highly reactive.

The formation of zwitterionic intermediates is often inferred from the loss of stereospecificity in a reaction or the trapping of the intermediate to form acyclic products. mdpi.comnih.gov In the base-promoted ring opening of glycal-derived dibromocyclopropanes, the cleavage of the cyclopropene leads to a species that is rapidly captured by the alcohol solvent, resulting in the formation of an E-bromoalkene product in a kinetically controlled, stereoselective process. uq.edu.au The high reactivity of this intermediate ensures that it is trapped before other potential reaction pathways can occur.

Isotope Labeling Studies to Elucidate Proton Sources

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. nih.govnih.govnih.gov In the base-promoted ring opening of dihalocyclopropanes, a key question is the source of the proton that is added in the final step to quench the intermediate and form the product.

Studies on related systems have utilized deuterated solvents to distinguish between potential proton sources. uq.edu.au For instance, when the reaction is carried out with a sodium alkoxide base in a non-deuterated alcohol solvent, but with the addition of a deuterated alcohol (e.g., MeOD), the location of the deuterium (B1214612) in the final product can be determined. Such experiments have shown that there is a competition between the alcohol generated in situ from the initial elimination step and the bulk alcohol solvent in the final protonation step. uq.edu.au This finding provides crucial evidence for the proposed multi-step mechanism and helps to characterize the nature of the final trapping and protonation events.

Influence of Substituents and Reaction Conditions on Reaction Pathways

The reaction pathways of dihalocyclopropanes are highly sensitive to both the substituents on the molecule and the specific reaction conditions employed. Substituents can exert electronic and steric effects that favor one mechanism over another or alter the reactivity of the cyclopropane ring.

For example, in molecules containing two dihalocyclopropane rings, the nature of the halogen substituents can dictate which ring reacts. Studies on bis(gem-dihalocyclopropyl) compounds showed that treatment with nitrating reagents resulted in the selective heterocyclization of a bromofluorocyclopropane moiety, leaving a dichlorocyclopropane ring intact. rsc.orgnih.gov This selectivity arises from the different electronic properties imparted by the different halogens.

Reaction conditions such as the choice of base, solvent, and temperature also play a critical role. The activation of donor-acceptor cyclopropanes can be achieved under basic conditions, where an increase in the electron-donating properties of a substituent facilitates the ring-opening of the cyclopropane. rsc.org Similarly, the choice between a nucleophilic base or a Lewis acid can completely change the reaction outcome, leading to different ring-opened or rearranged products. lnu.edu.cn The presence of fluorine atoms, for instance, lengthens the distal C-C bond, making it more susceptible to cleavage in ring-opening reactions. rsc.org Therefore, a careful choice of both substrate and reaction conditions is essential to control the transformations of dihalocyclopropane moieties.

Theoretical and Computational Studies in Dihalocyclopropane Chemistry

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surfaces (PES) of reactions involving dihalocyclopropanes. arxiv.org By systematically exploring the PES, computational chemists can identify all relevant intermediates and the elementary reaction steps that connect them, thereby constructing a comprehensive reaction network. arxiv.orgnih.gov This process is crucial for understanding complex transformations, such as the ring-opening of the cyclopropane (B1198618) ring, which can proceed through various competing pathways.

For instance, automated reaction path search methods can trace a reaction backward from a target product to identify potential reactants and intermediates. nih.gov These calculations can elucidate complex mechanisms, such as rearrangements or solvolysis reactions, that 2-(2-Bromoethyl)-1,1-dichlorocyclopropane might undergo. The computational cost for these explorations can be significant, increasing with the number of atoms in the system, but they provide an unparalleled level of detail about the entire course of a chemical transformation. nih.gov

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has become a primary tool for elucidating the mechanisms of organic reactions, including those of dihalocyclopropanes. umn.edumdpi.com DFT calculations offer a good balance between computational cost and accuracy, making them suitable for studying the electronic structure and reactivity of molecules like this compound.

DFT studies are frequently employed to investigate the stepwise versus concerted nature of reaction mechanisms. nih.gov For example, in the ring-opening of substituted cyclopropanes, DFT calculations can help determine whether the cleavage of a carbon-carbon bond occurs simultaneously with or sequentially to other bond-forming or bond-breaking events. nih.gov These calculations can also clarify the roles of various functional groups and substituents in influencing the reaction pathway. umn.edu In the context of dihalocyclopropanes, DFT can be used to study electrophilic addition reactions, where the theory can predict the structure of intermediates like bromonium ions and assess their relative stabilities. nih.govniscpr.res.in

Analysis of Transition State Structures and Energies

The characterization of transition state (TS) structures is a cornerstone of mechanistic chemistry, providing a picture of the highest energy point along a reaction coordinate. Computational methods, particularly DFT, are used to locate and characterize these fleeting structures. nih.govnih.gov The geometry of a calculated transition state reveals which bonds are breaking and which are forming, offering a snapshot of the chemical transformation in progress.

The energy of the transition state relative to the reactants determines the activation energy (barrier) of a reaction. Comparing the activation energies of different possible pathways allows chemists to predict which reaction is kinetically favored. researchgate.net For example, in the ring-opening of a substituted cyclopropane, calculations might compare the energy of a transition state leading to a primary carbocation versus one leading to a secondary carbocation, thereby explaining the observed regioselectivity. nih.gov

Table 1: Representative Calculated Transition State Energy Differences for Cyclopropane Ring-Opening

Transition State ComparisonCalculated Energy Difference (ΔG, kcal/mol)Implication
TSA vs. TSB (Varying Substituents)2.0 - 4.9The nature of the substituent significantly impacts the energy barrier, influencing the regioselectivity of the ring-opening. researchgate.net
Endo vs. Exo (Dimerization)2.7The endo approach is energetically favored over the exo approach, likely due to secondary orbital overlap. nih.gov

Note: Data is illustrative of computational findings for substituted cyclopropanes and may not represent this compound specifically.

Computational Assessment of Thermodynamic and Kinetic Selectivity

Computational chemistry is a powerful tool for predicting the outcome of reactions where multiple products are possible. It allows for the assessment of both thermodynamic and kinetic selectivity. chemrxiv.org

Kinetic Selectivity is determined by comparing the activation energies of the competing pathways. The product that is formed via the lowest energy transition state is the kinetically favored product.

Thermodynamic Selectivity is determined by comparing the relative energies (stabilities) of the final products. The most stable product is the thermodynamically favored one.

In the chemistry of dihalocyclopropanes, computational studies can predict whether a reaction will be under kinetic or thermodynamic control. For example, in the ring-opening of certain cyclopropanes, calculations have shown that the stability of the intermediate carbocation dictates the selectivity of the bond cleavage, which is a key factor in determining the final product distribution. nih.gov By calculating the energies of all reactants, intermediates, transition states, and products, a complete energy profile can be constructed to rationalize and predict the selectivity of a given transformation. arxiv.org

Theoretical Models for Carbene Addition Orientation

The 1,1-dichlorocyclopropane (B3049490) ring is typically formed by the addition of dichlorocarbene (B158193) (:CCl₂) to an alkene. libretexts.orglibretexts.org Theoretical models are crucial for understanding the stereochemistry and orientation of this cycloaddition reaction.

Dichlorocarbene, generated from chloroform (B151607) and a strong base, is an electrophilic species that reacts with the nucleophilic double bond of an alkene. libretexts.org The reaction is generally a concerted, single-step process where the stereochemistry of the starting alkene is preserved in the cyclopropane product. libretexts.orgfiveable.me This stereospecificity is a key feature explained by theoretical models of the transition state.

Computational studies, including DFT, can model the approach of the carbene to the alkene. These models help to rationalize the orientation of the carbene moiety. For instance, in reactions involving chiral catalysts, DFT calculations can elucidate how the ligand environment dictates the facial selectivity of the carbene addition, leading to the formation of a specific enantiomer. acs.org The calculations model the transition state, comparing the energies of different spatial orientations to predict the stereochemical outcome. acs.org

Synthetic Utility As a Building Block and Precursor in Complex Molecule Synthesis

Construction of Novel Strained Ring Systems

The high ring strain of the cyclopropane (B1198618) ring in 2-(2-Bromoethyl)-1,1-dichlorocyclopropane makes it an excellent precursor for the synthesis of other strained carbocyclic systems. The energy released upon ring-opening or rearrangement can be harnessed to drive the formation of complex molecular architectures.

The synthesis of bicyclo[1.1.0]butane, a highly strained carbocycle, can be achieved through intramolecular reactions of appropriately substituted cyclopropanes. The presence of both a gem-dichloro group and a bromoethyl side chain in this compound provides the necessary functionalities for such a transformation.

A plausible synthetic route involves the treatment of this compound with an organolithium reagent, such as methyllithium (B1224462), at low temperatures. This initiates a lithium-halogen exchange at one of the chlorine atoms, generating a transient cyclopropyl (B3062369) lithium species. Subsequent intramolecular nucleophilic attack of the carbanion onto the carbon bearing the bromine atom would lead to the formation of the bicyclo[1.1.0]butane skeleton. This type of intramolecular cyclization is a known method for the formation of bicyclobutanes from 1,3-dihalide precursors. orgsyn.org

A similar strategy has been documented for the synthesis of spiropentanes from 1,1-dibromo-2-(3-butenyl)cyclopropane upon reaction with methyllithium, where the intramolecular addition of the transient cyclopropylidene to the double bond occurs. scispace.com This precedent supports the feasibility of an intramolecular cyclization pathway for this compound.

Starting MaterialReagentsKey IntermediateProductReaction Type
This compoundMethyllithium (CH3Li)Cyclopropyl lithium speciesBicyclo[1.1.0]butane derivativeIntramolecular Cyclization

Scaffold for Heterocyclic Compound Synthesis

The reactivity of the gem-dichlorocyclopropane moiety allows for its use as a precursor to various heterocyclic systems. Ring-opening reactions, often promoted by nucleophiles, can generate intermediates that are primed for cyclization into five-membered rings.

Substituted isoxazoles can be synthesized from cyclopropane precursors. A potential pathway from this compound involves an initial reaction with hydroxylamine (B1172632). youtube.com The nucleophilic nitrogen of hydroxylamine can attack the cyclopropane ring, leading to a ring-opening event. This would generate a reactive intermediate, which, after elimination of HCl, could undergo intramolecular cyclization to form the isoxazole (B147169) ring.

Research has shown that cyclopropyl oximes can undergo ring-opening and intramolecular nucleophilic vinylic substitution to yield substituted isoxazoles. nih.gov Furthermore, 4,5-dihydroisoxazole derivatives have been successfully synthesized from the reaction of 1,1-dicyanocyclopropanes with hydroxylamine hydrochloride, demonstrating the utility of cyclopropane ring-opening in the formation of this heterocyclic system. bohrium.com

Similar to the synthesis of isoxazoles, this compound can be envisioned as a precursor for pyrazole (B372694) derivatives. The reaction with hydrazine (B178648) or its derivatives is a common method for pyrazole synthesis. organic-chemistry.orgmdpi.com In this context, the gem-dichlorocyclopropane could act as a masked 1,3-dicarbonyl equivalent, which is a classic starting material for the Knorr pyrazole synthesis. jk-sci.com

The reaction would likely proceed via a nucleophilic attack of hydrazine on the cyclopropane ring, leading to ring-opening and the formation of an intermediate that can subsequently cyclize to the pyrazole core. While direct synthesis from this compound is not extensively documented, the synthesis of pyrazoles from α,β-unsaturated ketones, which can be derived from cyclopropyl precursors, is a well-established method.

Target HeterocycleKey ReagentProposed Mechanism
Substituted IsoxazoleHydroxylamine (NH2OH)Ring-opening followed by intramolecular cyclization
Substituted PyrazoleHydrazine (N2H4)Ring-opening followed by intramolecular cyclization

The synthesis of cage-like structures such as 2-azaadamantane (B3153908) typically involves complex multi-step sequences, often utilizing intramolecular cyclizations of bicyclic precursors. While there is no direct literature evidence for the use of this compound as a direct precursor in the synthesis of 2-azaadamantane, the inherent functionalities of the molecule could theoretically be exploited in a multi-step synthesis.

The construction of the adamantane (B196018) core generally relies on rearrangements of polycyclic hydrocarbons or the cyclization of functionalized bicyclo[3.3.1]nonane derivatives. nih.gov It is conceivable that the dichlorocyclopropane moiety could be transformed into a functional group that facilitates the formation of one of the rings of the adamantane cage. However, this remains a hypothetical application without direct support from published synthetic routes.

Applications in Surface Chemistry and Material Science

The application of this compound in surface chemistry and material science is not well-documented in publicly available scientific literature. In principle, the bromoethyl group could be used to graft the molecule onto surfaces or to initiate polymerization reactions. The dichlorocyclopropane unit could then be further modified to introduce specific functionalities. However, at present, there is a lack of specific research detailing the use of this compound in these fields.

Modification of Self-Assembled Monolayers (SAMs) with Dihalocyclopropane Motifs

Self-assembled monolayers (SAMs) provide a powerful platform for controlling the interfacial properties of materials. The incorporation of specific chemical motifs onto a surface can dramatically alter its physical and chemical characteristics. While direct studies involving this compound in SAM modification are not extensively documented, the general reactivity of dihalocyclopropanes suggests a viable pathway for such applications.

The high strain energy of the cyclopropane ring, coupled with the presence of the halogen atoms, makes the dihalocyclopropane group susceptible to various ring-opening and modification reactions. This reactivity can be harnessed to covalently attach complex molecules to a surface functionalized with SAMs. For instance, a surface bearing terminal alkene groups can be modified with dichlorocarbene (B158193) to introduce dichlorocyclopropane moieties. Subsequent reactions targeting the cyclopropane ring or the bromoethyl side chain of an analogue like this compound could then be employed for further functionalization.

Table 1: Potential Reactions for SAM Modification using Dihalocyclopropane Motifs

Reaction TypeReagents and ConditionsResulting Surface Functionality
Nucleophilic SubstitutionThiols, Amines, AlkoxidesCovalent attachment of molecules via the bromoethyl group.
Ring-Opening ReactionsLewis acids, Protic acidsFormation of functionalized acyclic structures on the surface.
Reductive DehalogenationRadical initiators (e.g., AIBN), Bu3SnHGeneration of monochlorocyclopropane or cyclopropane moieties.

These potential transformations highlight the versatility that a molecule like this compound could offer in the field of surface science, enabling the creation of surfaces with tailored properties for applications in electronics, sensing, and biocompatible materials.

Functionalization of Biomass Derivatives via Dihalocyclopropane Intermediates

The chemical modification of biomass, such as cellulose (B213188) and lignin, is a critical area of research for the development of sustainable materials and chemicals. The dense network of hydroxyl groups in polysaccharides offers numerous sites for functionalization. While specific examples of using this compound for biomass modification are not prevalent in the literature, the known reactivity of similar compounds provides a basis for its potential application.

The bromoethyl group of the molecule can readily undergo nucleophilic substitution reactions with the hydroxyl groups of biomass, typically after activation of the hydroxyls or under basic conditions. This would result in the grafting of the dichlorocyclopropyl moiety onto the biopolymer backbone.

Table 2: Potential Functionalization of Cellulose with this compound

StepDescriptionKey Reagents
1. ActivationActivation of cellulose hydroxyl groups.Alkali (e.g., NaOH)
2. GraftingNucleophilic substitution to attach the cyclopropane derivative.This compound
3. Further ModificationRing-opening or dehalogenation of the cyclopropane ring.Acid or reducing agents

The introduction of the dichlorocyclopropane group can impart new properties to the biomass, such as altered solubility, thermal stability, or reactivity for further cross-linking or functionalization. The subsequent manipulation of the cyclopropane ring could lead to the formation of a wide range of functional groups, expanding the utility of the modified biopolymer.

Precursors for Specialized Organic Synthons and Fine Chemicals

This compound represents a valuable precursor for the synthesis of a variety of specialized organic synthons and fine chemicals. The combination of the reactive bromoethyl side chain and the strained dichlorocyclopropane ring allows for a diverse range of chemical transformations.

The bromoethyl group can be converted into other functional groups such as azides, nitriles, or thiols through nucleophilic substitution reactions. These transformations provide access to a range of bifunctional molecules where the dichlorocyclopropane moiety can be retained for subsequent reactions.

Furthermore, the dichlorocyclopropane ring itself is a gateway to numerous molecular scaffolds. Ring-expansion reactions can lead to the formation of cyclobutene (B1205218) or cyclopentene (B43876) derivatives. Reductive dehalogenation can yield the corresponding monochloro- or unsubstituted cyclopropane, which can then undergo further stereospecific modifications. Ring-opening reactions, promoted by heat, acid, or metal catalysts, can generate various acyclic structures, including substituted alkenes and dienes, which are important intermediates in organic synthesis.

Table 3: Synthetic Transformations of this compound

Reaction TypeProduct ClassPotential Applications
Nucleophilic Substitution (on bromoethyl group)Azides, Nitriles, ThiolsClick chemistry, pharmaceutical intermediates
Ring-ExpansionCyclobutenes, CyclopentenesBuilding blocks for complex cyclic systems
Reductive DehalogenationMonochlorocyclopropanes, CyclopropanesStereospecific synthesis
Ring-OpeningSubstituted Alkenes, DienesPolymer precursors, fine chemicals

The strategic combination of reactions at both the bromoethyl and dichlorocyclopropane sites allows for the construction of complex molecular architectures from a relatively simple starting material, underscoring the potential of this compound as a versatile tool in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-(2-Bromoethyl)-1,1-dichlorocyclopropane, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary approaches are documented:

  • Radical Bromination : React 1,1-dichlorocyclopropane derivatives with Br₂ in CCl₄ under UV light or radical initiators (e.g., AIBN). Optimal temperatures range between 40–60°C, with yields dependent on Br₂ stoichiometry and reaction time .
  • Nucleophilic Substitution : Introduce the bromoethyl group via SN2 reactions on pre-functionalized cyclopropane precursors (e.g., using NaBr in polar aprotic solvents like DMF). Control steric hindrance by adjusting reaction time and base strength (e.g., KOtBu vs. NaOH) .
    • Critical Parameters : Monitor reaction progress via TLC/GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Cyclopropane protons (δ 1.5–2.5 ppm, multiplet); bromoethyl CH₂ (δ 3.3–3.7 ppm, triplet) .
  • ¹³C NMR : Cyclopropane carbons (δ 15–25 ppm); C-Br (δ 30–35 ppm); C-Cl (δ 45–50 ppm) .
  • IR : Cyclopropane ring deformation (1020–1050 cm⁻¹); C-Br stretch (550–650 cm⁻¹) .
  • MS : Molecular ion [M]⁺ with isotopic clusters (²⁷Cl/³⁵Cl, ⁷⁹Br/⁸¹Br) .

Q. What safety protocols are essential for handling halogenated cyclopropanes like this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Store in amber vials to prevent light-induced degradation.
  • Quench waste with NaHCO₃ before disposal. Reference SDS guidelines for halogenated hydrocarbons .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and ring strain of this compound?

  • Methodological Answer :

  • DFT Calculations : Model bond angles (e.g., C-C-C ~60°) and strain energy using Gaussian/B3LYP/6-31G*. Compare with XRD data (e.g., cyclopropane bond lengths ~1.54 Å) to validate computational models .
  • Reactivity Prediction : Identify electrophilic sites via LUMO mapping; nucleophilic attack likely at the bromoethyl group or strained cyclopropane C-Cl bonds .

Q. What experimental strategies resolve contradictions in reported reaction outcomes for nucleophilic substitutions involving the bromoethyl group?

  • Methodological Answer :

  • Design of Experiments (DOE) : Vary solvent polarity (e.g., DMSO vs. THF), base strength (e.g., DBU vs. K₂CO₃), and temperature. Use LC-MS to detect intermediates (e.g., elimination byproducts) .
  • Kinetic Studies : Perform pseudo-first-order kinetics under inert atmospheres to isolate competing pathways (e.g., SN2 vs. E2) .

Q. How does the electronic configuration of the cyclopropane ring influence regioselectivity in ring-opening reactions?

  • Methodological Answer :

  • Electrophilic Additions : React with HBr to open the ring via carbocation intermediates. Regioselectivity is dictated by Cl substituents stabilizing adjacent carbocations (Markovnikov preference) .
  • Frontier Orbital Analysis : HOMO localization on cyclopropane carbons guides electrophilic attack. Validate with Hammett substituent constants for Cl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.